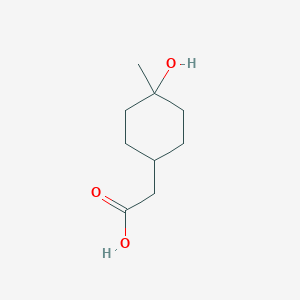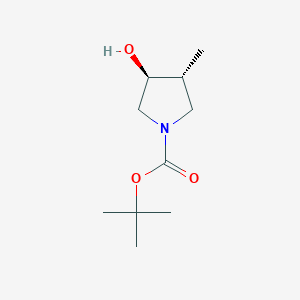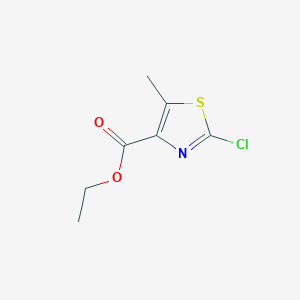
2-(2-Chloropyridin-4-YL)ethanol
概要
説明
. This compound is characterized by the presence of a chlorine atom at the 2-position of the pyridine ring and an ethanol group at the 4-position, making it a versatile intermediate in organic synthesis.
作用機序
Mode of Action
It’s worth noting that related compounds have been found to exhibit a double mode of action; at a micromolar concentration they act as cytokinin oxidase/dehydrogenase inhibitors (ckx), thus having an inhibitory effect on degradation of natural cytokinins .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Chloropyridin-4-YL)ethanol, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
生化学分析
Biochemical Properties
2-(2-Chloropyridin-4-YL)ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a selective inhibitor for lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of extracellular matrix elements . The interaction between this compound and LOXL2 is crucial for its biochemical activity, as it inhibits the enzyme’s function, thereby affecting the structural integrity of the extracellular matrix.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to significantly decrease cell-matrix adhesion capacity, migration, and invasion capabilities of certain cancer cells . This compound also affects the expression of genes involved in cell signaling pathways, such as the ITGB1/FAK/SRC signaling pathway, which plays a role in cell adhesion and migration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. As a selective inhibitor of LOXL2, it binds to the enzyme and prevents its activity, leading to changes in the extracellular matrix and affecting cell behavior . Additionally, this compound influences gene expression by modulating the stability of mRNA transcripts, thereby altering the levels of specific proteins involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of LOXL2 by this compound leads to sustained changes in cell behavior, including reduced proliferation and migration of cancer cells . These effects are maintained over extended periods, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits LOXL2 activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues and organs. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may lead to the formation of metabolites that can further affect cellular processes. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The efficient transport and distribution of this compound are essential for its effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in various applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyridine with ethylene oxide under basic conditions to yield 2-(2-Chloropyridin-4-YL)ethanol . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes followed by controlled reactions with ethylene oxide. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to minimize by-products and waste, making it more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
2-(2-Chloropyridin-4-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form the corresponding pyridine derivative without the chlorine substituent.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) under mild conditions.
Major Products Formed
Oxidation: 2-(2-Chloropyridin-4-YL)acetaldehyde or 2-(2-Chloropyridin-4-YL)acetic acid.
Reduction: 2-(Pyridin-4-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chloropyridin-4-YL)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
類似化合物との比較
Similar Compounds
2-(2-Chloropyridin-4-YL)methanol: Similar structure but with a methanol group instead of ethanol.
4-Acetyl-2-chloropyridine: Contains an acetyl group at the 4-position instead of an ethanol group.
2-Chloropyridine: Lacks the ethanol group, making it less versatile in certain reactions.
Uniqueness
2-(2-Chloropyridin-4-YL)ethanol is unique due to its combination of a chlorine atom and an ethanol group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
特性
IUPAC Name |
2-(2-chloropyridin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPLLPCQEXIZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693601 | |
| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206247-86-0 | |
| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1423696.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1423698.png)




![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)

![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)




